molecular formula C7H6N2O B1651348 3-Isocyanato-5-methylpyridine CAS No. 1260664-69-4

3-Isocyanato-5-methylpyridine

Cat. No.: B1651348
CAS No.: 1260664-69-4
M. Wt: 134.14
InChI Key: XYUUTKAAAWSUCU-UHFFFAOYSA-N
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Description

3-Isocyanato-5-methylpyridine (CAS 1260664-69-4) is a heterocyclic building block of high value in chemical synthesis and pharmaceutical research. With the molecular formula C 7 H 6 N 2 O and a molecular weight of 134.14 g/mol , this compound is designed for the facile functionalization of molecules via its reactive isocyanate group. Its pyridine ring, substituted at the 3- and 5- positions, contributes to its unique electronic properties and potential for metal coordination . The primary research application of this compound is as a key precursor in the synthesis of more complex structures, particularly in the development of urea and carbamate derivatives. These derivatives are of significant interest in medicinal chemistry and drug discovery efforts. The compound's reactivity allows researchers to incorporate the 5-methylpyridine moiety into larger molecular frameworks, which can be critical for creating targeted inhibitors or ligands with specific binding properties. This product is supplied with a guaranteed purity of 95% . It is classified as a hazardous chemical and requires careful handling. Key hazard statements include H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H331 (Toxic if inhaled) . Researchers must adhere to strict safety protocols, including the use of appropriate personal protective equipment (PPE) and handling within a well-ventilated fume hood. Precautionary measures include avoiding breathing dust/fume/gas and obtaining special instructions before use . Please note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption.

Properties

IUPAC Name

3-isocyanato-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6N2O/c1-6-2-7(9-5-10)4-8-3-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUUTKAAAWSUCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501308153
Record name 3-Isocyanato-5-methylpyridine
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Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260664-69-4
Record name 3-Isocyanato-5-methylpyridine
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Record name 3-Isocyanato-5-methylpyridine
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Record name 3-isocyanato-5-methylpyridine
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Synthetic Methodologies for 3 Isocyanato 5 Methylpyridine and Analogous Isocyanato Pyridines

Direct Synthesis Pathways for Isocyanate Group Installation

The conversion of a functional group on the pyridine (B92270) ring directly into an isocyanate is a primary strategy. The choice of method often depends on the available starting materials, safety considerations, and desired scale.

The reaction of an amino group with phosgene (B1210022) (COCl₂) or a phosgene equivalent is a traditional and widely used industrial method for producing isocyanates. nih.govacs.org This process, when applied to an aminopyridine such as 3-amino-5-methylpyridine, involves the direct conversion of the amino group into the isocyanate functionality. The reaction can be conducted in either a liquid or gas phase. nih.gov The liquid phase method, suitable for amines with high boiling points, involves dissolving the aminopyridine in an inert solvent and reacting it directly with phosgene. nih.govacs.org

Due to the extreme toxicity of phosgene gas, safer, solid, or liquid phosgene equivalents are often preferred in laboratory settings. nih.gov Triphosgene (B27547) (bis(trichloromethyl) carbonate) is a stable crystalline solid that serves as a convenient substitute, effectively delivering one equivalent of phosgene for every one-third equivalent of triphosgene used. guidechem.com The reaction is typically carried out in an inert solvent like toluene (B28343) or dichloromethane (B109758) in the presence of a base, such as pyridine or triethylamine (B128534), to neutralize the HCl byproduct. nih.govchemicalforums.com Careful temperature control is crucial, often starting at 0°C and slowly warming to room temperature to manage the exothermic nature of the reaction. chemicalforums.com

Table 1: Key Reagents in Phosgenation

Reagent Formula Physical State Key Characteristic
Phosgene COCl₂ Gas Highly toxic, used industrially
Diphosgene ClCO₂CCl₃ Liquid Safer alternative to phosgene

The Curtius rearrangement is a versatile and phosgene-free method for synthesizing isocyanates from carboxylic acids. nih.govwikipedia.org This reaction proceeds through an acyl azide (B81097) intermediate, which undergoes thermal decomposition to yield the isocyanate with the loss of nitrogen gas. wikipedia.orgonlineorganicchemistrytutor.com A key advantage of this method is that the rearrangement occurs with complete retention of the stereochemistry of the migrating group. nih.gov

To synthesize 3-isocyanato-5-methylpyridine via this route, the corresponding carboxylic acid, 5-methylnicotinic acid, would be the starting material. The acid is first converted into an acyl azide. This can be achieved by several methods, including reacting an acyl chloride with sodium azide or treating the carboxylic acid directly with an azide-forming reagent like diphenylphosphoryl azide (DPPA). onlineorganicchemistrytutor.comchemistrysteps.com Upon heating, the acyl azide rearranges, eliminating stable nitrogen gas and forming the desired isocyanate intermediate. wikipedia.org The reaction's reliance on thermal decomposition makes temperature a critical parameter, though the use of Lewis acids can sometimes lower the required temperature. onlineorganicchemistrytutor.com

Reaction Scheme: General Curtius Rearrangement

The conversion of the carboxylic acid to the acyl azide involves intermediate steps.

Alternative pathways often involve the transformation of other functional groups on the pyridine ring. For example, the synthesis of 5-isocyanato-2-methylpyridine (B1311455) can be envisioned starting from 6-methylnicotinic acid. A common industrial route to 6-methylnicotinic acid involves the selective oxidation of 2-methyl-5-ethylpyridine with nitric acid at elevated temperatures and pressures. google.comresearchgate.net

Once 6-methylnicotinic acid is obtained, it can be converted to the target isocyanate using the Curtius rearrangement as described previously. This multi-step process, starting from a readily available dialkylpyridine, demonstrates how different synthetic strategies can be combined to access specific isocyanato-pyridine isomers.

Precursor Synthesis and Derivatization Strategies for Methylpyridine Systems

A general and effective method for preparing aminopyridines is the reduction of the corresponding nitropyridine. For instance, 3-amino-2-bromo-5-methylpyridine (B1280106) is synthesized by reducing 2-bromo-5-methyl-3-nitropyridine (B1280105) using iron powder in acetic acid. chemicalbook.com This method is broadly applicable for converting a nitro group on an aromatic ring to an amino group. The required nitropyridine precursors can often be prepared by the nitration of the parent methylpyridine.

Another documented strategy for producing aminomethylpyridines involves the reaction of a pyridine N-oxide. For example, 2-amino-5-methylpyridine (B29535) can be prepared from 3-methyl-pyridine 1-oxide by reacting it with an electrophilic compound and a trialkylamine, followed by reaction with hydrogen bromide at high temperatures. google.com

Process Optimization and Scale-Up Considerations in Isocyanato-Pyridine Synthesis

Moving from laboratory-scale synthesis to larger-scale production requires careful optimization of reaction conditions to ensure safety, efficiency, and purity.

Solvent selection and temperature control are critical parameters in the synthesis of isocyanato-pyridines. In phosgenation reactions, inert solvents such as toluene or chlorinated hydrocarbons are used to dissolve the starting amine and manage the reaction heat. nih.govreddit.com Temperature must be carefully controlled, often below 0°C initially, to prevent side reactions and manage the exothermicity. chemicalforums.com

In the Curtius rearrangement, the choice of solvent can determine the fate of the isocyanate intermediate. If the isocyanate is the desired final product, a non-reactive, high-boiling solvent is used. The temperature is critical as it must be high enough to induce the thermal decomposition of the acyl azide. nih.gov

Optimization studies often involve screening various solvents and temperatures to maximize yield and purity. For instance, in a Staudinger–aza-Wittig reaction to produce benzyl (B1604629) isocyanate, a comparison of solvents showed that toluene at 70°C gave complete conversion, whereas the reaction was less efficient in THF or at lower temperatures. beilstein-journals.org The optimization of parameters such as reaction temperature, agitation rate, and pH has also been shown to be crucial in processes like the microencapsulation of isocyanates, highlighting the broad importance of these factors in controlling the final product's properties. mdpi.com

Role of Catalysis in Enhancing Isocyanate Formation Efficiency

The synthesis of isocyanates, including this compound and its analogs, is significantly influenced by the use of catalysts. Tertiary amines, such as triethylamine, play a crucial role in enhancing the efficiency of isocyanate formation. These catalysts function by promoting the key reaction steps, leading to higher yields and faster reaction rates.

The catalytic action of tertiary amines in isocyanate synthesis is multifaceted. One proposed mechanism involves the initial formation of a complex between the nucleophilic reagent (such as an alcohol or water) and the tertiary amine. This complex then reacts with the isocyanate precursor, facilitating the formation of the isocyanate group and regenerating the tertiary amine catalyst. The basicity of the tertiary amine is a predominant factor in this mechanism.

Triethylamine is a commonly employed catalyst in these reactions. Its effectiveness stems from its strong basic character and accessible nitrogen lone pair, which can activate the reactants. For instance, in the synthesis of 1,1-dimethyl isocyanate from 2,2-dimethylpropionic acid-N-chloramide, the use of triethylamine (pKa at 25°C = 10.74) resulted in a high yield of 86%. google.com In contrast, using tertiary amines with lower pKa values, such as tri-n-butylamine (pKa = 9.89) or trimethylamine (B31210) (pKa = 9.80), led to lower yields of 77% and 65.3%, respectively. google.com This trend highlights the importance of the catalyst's basicity in driving the reaction to completion.

Other tertiary amines also find application as catalysts in isocyanate chemistry. For example, N,N-dimethylethanolamine is used as a blowing catalyst in the production of polyether flexible foams. poliuretanos.com.br Diaminobicyclooctane (DABCO), also known as triethylene diamine (TEDA), is a strong general-purpose gelling catalyst due to the absence of steric hindrance around its nitrogen atoms. poliuretanos.com.br The choice of a specific tertiary amine catalyst can be tailored to favor either the gelling (urethane formation) or blowing (urea formation) reaction in polyurethane synthesis. researchgate.net

The catalytic efficiency of tertiary amines can be influenced by steric factors as well. While strong basicity is generally favorable, extreme steric hindrance around the nitrogen atom can impede its ability to interact with the reactants. However, even sterically hindered amines like dimethylcyclohexylamine (DMCHA) can be effective catalysts, particularly in the production of rigid polyurethane foams, due to their strong basicity. poliuretanos.com.br

Table 1: Effect of Tertiary Amine Catalyst Basicity on Isocyanate Yield

Tertiary Amine pKa (at 25°C) Isocyanate Yield (%)
Triethylamine 10.74 86.0
Tri-n-butylamine 9.89 77.0
Trimethylamine 9.80 65.3
2,4,6-Trimethyl pyridine 7.45-7.63 38.0
4-Methyl pyridine 6.02-6.11 4.0

In-situ Monitoring Techniques for Reaction Progress

Real-time monitoring of isocyanate formation is crucial for process control, ensuring product quality, and maintaining safety. mt.com Fourier Transform Infrared (FTIR) spectroscopy is a powerful in-situ monitoring technique widely used for this purpose. researchgate.netazom.com It allows for the continuous tracking of key reactants and products throughout the course of the reaction without the need for offline sampling and analysis. mt.com

The utility of FTIR spectroscopy in monitoring isocyanate reactions stems from the distinct and strong absorption of the isocyanate functional group (-N=C=O) in the mid-infrared region, typically around 2270 cm⁻¹. researchgate.netresearchgate.net This characteristic absorption peak provides a clear signature for the presence and concentration of the isocyanate species. researchgate.net

By employing a fiber-optic probe coupled to an FTIR spectrometer, it is possible to immerse the probe directly into the reaction mixture. remspec.com This setup enables the collection of spectra at regular intervals, providing a real-time concentration profile of the isocyanate. researchgate.net The intensity or area of the isocyanate peak at 2270 cm⁻¹ is directly proportional to its concentration, allowing for quantitative analysis of the reaction progress. researchgate.netremspec.com

In a typical application, the disappearance of the isocyanate peak can be monitored to determine the reaction's endpoint. For instance, in a reaction between a proprietary isocyanate compound and tri-n-butylamine, the isocyanate peak was observed to virtually disappear after approximately 15 minutes, indicating the completion of the reaction. remspec.com This real-time data allows for precise control over reaction time, preventing over- or under-reaction and ensuring consistent product quality.

Furthermore, in-situ FTIR can provide valuable kinetic information about the reaction. By plotting the concentration of the isocyanate as a function of time, reaction rates and activation parameters can be determined. researchgate.net This information is invaluable for optimizing reaction conditions, such as temperature and catalyst loading, to achieve the desired reaction efficiency.

The use of Attenuated Total Reflectance (ATR) technology in conjunction with FTIR probes is particularly advantageous for analyzing highly absorbing liquids and solids, which are common in polymerization reactions involving isocyanates. researchgate.net The ATR technique allows for the analysis of the sample in its native state, providing accurate and reproducible data. researchgate.net

Table 2: Characteristic FTIR Absorption for Isocyanate Monitoring

Functional Group Vibration Mode Wavenumber (cm⁻¹) Application
Isocyanate (-N=C=O) Asymmetric stretch ~2270 Quantitative monitoring of reaction progress

Reactivity Profiles and Mechanistic Investigations of 3 Isocyanato 5 Methylpyridine

Nucleophilic Addition Reactions of the Isocyanate Functionality

The isocyanate group (-N=C=O) is characterized by an electrophilic carbon atom, making it highly susceptible to attack by nucleophiles. This inherent reactivity is the basis for a wide range of synthetically important transformations.

Formation of Urea (B33335) Derivatives through Amine Addition

The reaction of isocyanates with primary or secondary amines is a robust and widely utilized method for the synthesis of urea derivatives. It is anticipated that 3-isocyanato-5-methylpyridine would readily react with a diverse range of amines to afford the corresponding 1-(5-methylpyridin-3-yl)-3-substituted ureas. The reaction proceeds via the nucleophilic attack of the amine nitrogen on the electrophilic isocyanate carbon, followed by proton transfer.

General Reaction Scheme:

Table 1: Predicted Urea Derivatives from the Reaction of this compound with Various Amines

Amine (Nucleophile)Predicted Urea Product
Aniline1-(5-methylpyridin-3-yl)-3-phenylurea
Benzylamine1-benzyl-3-(5-methylpyridin-3-yl)urea
Diethylamine1,1-diethyl-3-(5-methylpyridin-3-yl)urea
Cyclohexylamine1-cyclohexyl-3-(5-methylpyridin-3-yl)urea

Synthesis of Carbamate (B1207046) Species via Alcoholysis

In a similar fashion, alcohols can act as nucleophiles, attacking the isocyanate group to form carbamate (urethane) derivatives. The reaction of this compound with alcohols is expected to yield a variety of substituted (5-methylpyridin-3-yl)carbamates. This reaction is often catalyzed by bases or organometallic compounds.

General Reaction Scheme:

Table 2: Predicted Carbamate Derivatives from the Reaction of this compound with Various Alcohols

Alcohol (Nucleophile)Predicted Carbamate Product
MethanolMethyl (5-methylpyridin-3-yl)carbamate
EthanolEthyl (5-methylpyridin-3-yl)carbamate
PhenolPhenyl (5-methylpyridin-3-yl)carbamate
tert-Butanoltert-butyl (5-methylpyridin-3-yl)carbamate

Reactions with Other Heteronucleophiles and Their Products

The electrophilic nature of the isocyanate group extends its reactivity to a range of other heteronucleophiles. For instance, reaction with thiols would be expected to produce thiocarbamates, while reactions with hydrazines would yield semicarbazides. These transformations further highlight the versatility of this compound as a building block in organic synthesis.

Cycloaddition Chemistry of the Isocyanate Group

The cumulative double bonds in the isocyanate functionality allow it to participate in various cycloaddition reactions, providing access to a range of heterocyclic structures.

[2+2+2] Cycloaddition Reactions (e.g., with diynes for 2-pyridone synthesis)

Transition metal-catalyzed [2+2+2] cycloaddition reactions of isocyanates with two alkyne molecules are a powerful method for the synthesis of 2-pyridone derivatives. It is plausible that this compound could undergo such a reaction in the presence of suitable catalysts, such as rhodium or nickel complexes, with various diynes to afford substituted 2-pyridones. The regioselectivity of this reaction would be influenced by the nature of the substituents on the diyne and the catalyst system employed.

General Reaction Scheme:

Table 3: Predicted 2-Pyridone Derivatives from [2+2+2] Cycloaddition of this compound

DiyneCatalystPredicted 2-Pyridone Product
DiphenylacetyleneRh(I) complex1-(5-methylpyridin-3-yl)-4,5,6-triphenylpyridin-2(1H)-one
1,7-octadiyneNi(0) complexFused bicyclic 2-pyridone derivative
PhenylacetyleneRh(I) complexMixture of regioisomeric phenyl-substituted 2-pyridones

1,3-Dipolar Cycloaddition Processes

Isocyanates can also act as dipolarophiles in 1,3-dipolar cycloaddition reactions. They can react with a variety of 1,3-dipoles, such as nitrile oxides and azomethine ylides, to form five-membered heterocyclic rings. For example, the reaction of this compound with a nitrile oxide would be expected to yield a 1,2,4-oxadiazol-5-one derivative. The regiochemistry of these cycloadditions is governed by frontier molecular orbital (FMO) theory.

General Reaction Scheme with a Nitrile Oxide:

Formation of Diverse Heterocyclic Ring Systems (e.g., oxazolopyridines from 3-amino-2-chloro-5-methylpyridine and phenyl isocyanate)

The isocyanate group is a versatile functional group that readily participates in the formation of various heterocyclic structures. The reaction between a substituted aminopyridine, such as 3-amino-2-chloro-5-methylpyridine, and an isocyanate like phenyl isocyanate serves as a foundational method for constructing fused heterocyclic systems, specifically oxazolopyridines.

The generally accepted mechanism for this transformation begins with the nucleophilic attack of the amino group of the pyridine (B92270) derivative onto the electrophilic carbon atom of the isocyanate. This initial step forms a pyridinyl urea intermediate. Subsequently, an intramolecular cyclization occurs. In this step, the oxygen of the urea attacks an electrophilic center on the pyridine ring, or a lone pair on a ring nitrogen facilitates a condensation reaction, leading to the formation of the oxazole (B20620) ring fused to the pyridine core. The specific pathway and reaction conditions can influence the final structure and yield. The benzoxazole (B165842) and oxazolopyridine moieties are significant in medicinal chemistry, often found in ligands targeting a wide array of receptors and enzymes. nih.gov

While the direct reaction involving 3-amino-2-chloro-5-methylpyridine and phenyl isocyanate is a specific example, the broader reactivity of pyridines with isocyanates can lead to other complex heterocycles. For instance, 2-acyl-substituted pyridines can react with isocyanates in a tandem [3 + 2] heteroannulation, followed by a rearrangement to yield functionalized bicyclohydantoins. rsc.org

Catalytic Transformations Involving Isocyanato-Pyridine Compounds

The pyridine nucleus, present in compounds like this compound, is pivotal in various catalytic systems, either as part of a ligand directing a metal catalyst or as an organocatalyst itself.

Transition Metal-Catalyzed Processes (e.g., Pd-catalyzed C-H functionalization)

Palladium-catalyzed C–H functionalization is a powerful tool for modifying heterocyclic compounds. In pyridine-containing substrates, the nitrogen atom often acts as an effective directing group, guiding the palladium catalyst to activate a specific C–H bond, typically at the ortho (C2) position, to form a stable five-membered cyclopalladated intermediate. nih.govrsc.org This regioselectivity is a key advantage of this method. rsc.org

These transformations generally follow a catalytic cycle that involves:

C–H Activation: The pyridine nitrogen directs the Pd(II) catalyst to the ortho C-H bond, forming a palladacycle intermediate. nih.gov

Oxidative Addition/Transmetalation: The coupling partner (e.g., an aryl halide, organoboron compound, or another C-H bond) is introduced to the palladium center.

Reductive Elimination: The new C-C or C-heteroatom bond is formed, releasing the functionalized pyridine product and regenerating the active palladium catalyst. nih.govbeilstein-journals.org

A variety of pyridine derivatives, including pyridine N-oxides, serve as excellent substrates for these reactions, allowing for ortho-acetoxylation, arylation, and alkenylation with high yields and selectivity. nih.govresearchgate.net For instance, meta-substituted arylpyridines undergo acetoxylation selectively at the less sterically hindered ortho-site. nih.gov

Below is a table summarizing representative examples of Pd-catalyzed C-H functionalization of pyridine derivatives.

Pyridine SubstrateCoupling PartnerCatalyst/OxidantProductYield (%)Reference
2-PhenylpyridineAcetic AcidPd(OAc)₂ / PhI(OAc)₂2-(2-Acetoxyphenyl)pyridine88 nih.gov
Pyridine N-oxideStyrenePd(OAc)₂ / Ag₂CO₃2-(2-Styryl)pyridine N-oxide95 researchgate.net
Pyridine N-oxideBenzenePd(OAc)₂ / Ag₂CO₃2-Phenylpyridine N-oxide75 researchgate.net
2-PhenylpyridineK₃[Fe(CN)₆]Pd(OAc)₂ / Cu(OAc)₂2-(2-Cyanophenyl)pyridine81 rsc.org
Pyridine N-oxidePotassium aryltrifluoroboratePd(OAc)₂ / TBAIC2-Arylated Pyridine N-oxideGood to Excellent beilstein-journals.org

Organocatalytic Applications in Isocyanate Reactions

Pyridine and its derivatives, such as pyridine N-oxides, can function as effective organocatalysts, particularly in reactions involving isocyanates. researchgate.net In the synthesis of polyurethanes from isocyanates and alcohols, a catalyst is often required to achieve high molecular weight polymers. acs.org Pyridine-based compounds act as Lewis bases, activating the reactants through one of two primary mechanisms:

Nucleophilic Activation: The catalyst can activate the alcohol, increasing its nucleophilicity. acs.org

Electrophilic Activation: Alternatively, the catalyst can activate the isocyanate by coordinating to its electrophilic carbon atom, making it more susceptible to nucleophilic attack by the alcohol. acs.org

Pyridine N-oxides are a class of mild Lewis bases that have been shown to catalyze a variety of reactions, including those involving isocyanates. researchgate.netacs.org Their catalytic activity stems from their ability to activate Lewis acidic centers in molecules, thereby enhancing the reactivity of associated nucleophilic parts. researchgate.net

Mechanism of Metal-Ligand Cooperation in Pyridine-Based Catalysis

Metal-Ligand Cooperation (MLC) represents a paradigm in catalysis where the ligand is not merely a spectator but actively participates in bond activation and formation. In many pyridine-based catalytic systems, particularly those involving pincer-type ligands (where a central pyridine ring is flanked by two donor arms), the pyridine ring can undergo reversible dearomatization and rearomatization.

This process provides a low-energy pathway for substrate activation. A typical mechanism proceeds as follows:

Dearomatization: In the presence of a base, a proton is abstracted from a benzylic position on one of the pincer arms. This leads to the formation of a double bond in the arm and the dearomatization of the pyridine ring. The dearomatized ligand is now activated and can participate in reactions.

Substrate Activation: The activated ligand, in cooperation with the metal center, can activate substrate molecules. For example, it can facilitate the heterolytic cleavage of H-H, N-H, or O-H bonds.

This mode of MLC has been instrumental in developing novel, environmentally benign catalytic processes, including hydrogenation and dehydrogenation reactions, without a formal change in the metal's oxidation state.

Kinetic and Stereochemical Aspects of Isocyanato-Pyridine Reactions

The study of reaction kinetics provides insight into the rates and mechanisms of chemical transformations. Reactions involving isocyanates, such as the formation of urethanes from alcohols or ureas from amines, typically follow second-order kinetics—first order with respect to the isocyanate and first order with respect to the nucleophile (alcohol or amine). The reaction rates are highly dependent on the nature of the reactants, the solvent, and the presence of catalysts. umn.edunasa.gov For instance, the reaction between primary aliphatic amines and aromatic isocyanates is extremely rapid, with half-lives on the order of milliseconds. umn.edu

The table below shows the relative reaction rates of isocyanates with various functional groups, highlighting the significant differences in reactivity.

Functional GroupRelative Reaction Rate (at 25 °C)
Primary Aliphatic Amine~30,000
Primary Aromatic Amine~100-300
Primary Hydroxyl~100
Water~100
Secondary Hydroxyl~30-50
Carboxylic Acid~15-25
Urea~1-5

Data are generalized and can vary significantly with specific reactants and conditions.

Stereochemistry considers the three-dimensional arrangement of atoms and its effect on chemical reactions. In reactions involving isocyanato-pyridines, stereoselectivity becomes important if a chiral center is present in either the pyridine-containing molecule or the reacting partner. A stereoselective reaction is one in which one stereoisomer is formed or consumed in preference to all others. khanacademy.org

For example, in the annelation of substituted imidazo[4,5-b]pyridines with certain alcohols, the reaction can proceed with high stereoselectivity. researchgate.net Similarly, the dearomatization of pyridine derivatives can be achieved with high stereocontrol, leading to chiral dihydropyridines or piperidines. mdpi.com The presence of a pyridine ring can influence the stereochemical outcome of reactions at adjacent sites, although specific studies on this compound are not widely available. The stereoselectivity is often governed by the specific reaction mechanism and the steric and electronic properties of the reactants and catalysts involved. khanacademy.orgmdpi.com

Derivatives, Analogues, and Structural Modifications of 3 Isocyanato 5 Methylpyridine

Synthesis and Characterization of Substituted Isocyanato-Pyridines

The synthesis of substituted isocyanato-pyridines, such as isomers of methyl-isocyanato-pyridine, is typically not a single-step process but rather a multi-step sequence that relies on the formation of key intermediates, most notably aminopyridines. The general strategy involves synthesizing the corresponding aminomethylpyridine and subsequently converting the amino group into an isocyanate functionality.

Synthesis Pathways: The preparation of the aminopyridine precursors can be achieved through various established organic chemistry reactions. For instance, the synthesis of 2-amino-5-methylpyridine (B29535) can be accomplished by reacting 3-methylpyridine (B133936) with sodium amide (Chichibabin reaction) or through a process involving 3-methylpyridine-1-oxide as a starting material. google.com Similarly, synthetic routes for other isomers like 3-amino-2-chloro-4-methylpyridine (B17603) and 2-amino-4-methylpyridine (B118599) have been developed, often starting from appropriately substituted picolines or other pyridine (B92270) derivatives. chemicalbook.comgoogle.com

Once the aminopyridine precursor is obtained, the transformation of the amino group (-NH₂) into an isocyanate group (-NCO) is commonly achieved through phosgenation, reacting the amine with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene (B27547). More modern, phosgene-free methods are also being developed, such as the dehydration of carbamic acids formed from the reaction of amines with carbon dioxide. scholaris.ca

General Synthesis Scheme:

Characterization: The successful synthesis of isocyanato-pyridines is confirmed using standard analytical techniques. The most definitive evidence for the formation of the isocyanate group is found in infrared (IR) spectroscopy. The N=C=O group exhibits a strong and characteristic stretching vibration band in the region of 2250–2270 cm⁻¹. paint.org Further structural confirmation is obtained using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to verify the substitution pattern on the pyridine ring and mass spectrometry to confirm the molecular weight of the final compound.

Below is a table summarizing the properties of various methyl-substituted isocyanato-pyridine isomers.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
5-Isocyanato-2-methylpyridine (B1311455)732245-99-7C₇H₆N₂O134.14
2-Isocyanato-5-methylpyridine1508969-10-5C₇H₆N₂O134.14
3-Isocyanato-2-methylpyridineNot AvailableC₇H₆N₂O134.14
4-Isocyanato-2-methylpyridineNot AvailableC₇H₆N₂O134.14

Regioselective Functionalization of the Pyridine Nucleus

The functionalization of the pyridine ring is a significant challenge due to its electron-deficient nature, which deactivates it towards electrophilic aromatic substitution. The reactivity and the position of substitution (regioselectivity) are governed by the electronic properties of the ring and its existing substituents. researchgate.net

Electronic Effects: The nitrogen atom in the pyridine ring withdraws electron density, making the carbon atoms at the C2, C4, and C6 positions particularly electron-poor. This makes these sites susceptible to nucleophilic attack. Conversely, the C3 and C5 positions are relatively more electron-rich, making them the preferred sites for electrophilic substitution, although such reactions are generally sluggish and often require harsh conditions. wikipedia.org

In a molecule like 3-isocyanato-5-methylpyridine, the existing substituents further influence this reactivity:

Isocyanate Group (-NCO): An electron-withdrawing group that further deactivates the ring.

Methyl Group (-CH₃): An electron-donating group that can activate the ring slightly.

Strategies for Regiocontrol: Several strategies have been developed to control the position of functionalization on the pyridine ring:

Steric Hindrance: Bulky substituents can physically block access to adjacent positions, directing incoming reagents to less hindered sites. nih.gov

Directing Groups: A functional group can be temporarily installed on the ring to direct a reaction to a specific position (e.g., an ortho-position) before being removed. mdpi.com

C-H Functionalization: Modern transition-metal-catalyzed reactions allow for the direct conversion of C-H bonds into new functional groups. The regioselectivity of these reactions can be controlled by the choice of catalyst, ligands, and directing groups, enabling functionalization at positions that are difficult to access through classical methods. rsc.org

N-Oxide Formation: The pyridine nitrogen can be oxidized to an N-oxide. This modification activates the C2 and C4 positions for nucleophilic attack and the C3/C5 positions for electrophilic attack, providing an alternative pathway for selective functionalization.

Novel Isocyanate-Derived Linking Groups and Their Architectures

The high reactivity of the isocyanate group allows it to form a variety of covalent linkages, which are fundamental in polymer chemistry and materials science. When derived from a pyridyl isocyanate, these linking groups incorporate the heterocyclic pyridine unit into the backbone of larger molecular structures.

Urethanylene Linkage: An isocyanate reacts readily with an alcohol to form a urethane (B1682113) (or carbamate) group. The resulting divalent linking group, -NH-C(O)-O- , is referred to as a urethanylene linker. This is the foundational reaction for the synthesis of polyurethanes.

Ureylene Linkage: The reaction of an isocyanate with a primary or secondary amine yields a urea (B33335) derivative. The corresponding linking group, -NH-C(O)-NH- , is known as a ureylene linker.

Allophanatylene Linkage: An allophanate (B1242929) is formed when an isocyanate group reacts further with a previously formed urethane linkage. researchgate.net This reaction typically occurs at higher temperatures and creates a branched point in a polymer chain. The resulting linking group has a more complex architecture, incorporating both urethane and urea-like functionalities.

These linking groups allow for the construction of diverse molecular architectures, from linear polymers to cross-linked networks, with the properties of the final material being influenced by the rigid and polar nature of the pyridine ring incorporated into the structure.

Chemistry of Blocked Isocyanates and Controlled Release Mechanisms

The high reactivity of isocyanates makes them sensitive to moisture and difficult to handle in certain formulations, such as one-component (1K) systems where all reactants are pre-mixed. To overcome this, the isocyanate group can be "blocked" by reacting it with a protecting compound. mdpi.com

A blocked isocyanate is a thermally reversible adduct formed between an isocyanate and a compound containing active hydrogen (the blocking agent). mdpi.com This adduct is stable at ambient temperatures but dissociates upon heating to regenerate the free isocyanate and the blocking agent. google.com The regenerated isocyanate is then available to react with other components in the system, such as a polyol, to form a urethane linkage.

Mechanism and Control: The process is an equilibrium reaction. At room temperature, the equilibrium favors the blocked adduct. As the temperature increases to the "deblocking temperature," the equilibrium shifts, releasing the volatile blocking agent and freeing the isocyanate for reaction. core.ac.uk This mechanism provides a controlled release of the reactive isocyanate, allowing for the formulation of stable, heat-curable systems. wikipedia.org

The deblocking temperature is a critical property that depends on the specific blocking agent used. This allows for the precise tuning of the curing temperature for a given application. For instance, pyridinols have been studied as blocking agents, and their deblocking temperatures were found to correlate with their nucleophilicity. mdpi.com

Below is a table of common blocking agents and their typical deblocking temperatures.

Blocking AgentTypical Deblocking Temperature (°C)
Diethyl Malonate110
3,5-Dimethylpyrazole115
Methyl Ethyl Ketoxime (MEKO)135
Phenol150
ε-Caprolactam170

Data sourced from various sources. wikipedia.org

The use of blocked isocyanates is crucial in applications like powder coatings, adhesives, and industrial baking enamels, where curing is initiated by heat. wikipedia.org This chemistry allows for enhanced shelf-life and processing safety by masking the reactive isocyanate until it is needed.

Advanced Research Applications in Materials Science and Medicinal Chemistry

Role as Key Building Blocks in the Synthesis of Complex Organic Molecules

The pyridine (B92270) scaffold is a fundamental structural unit found in a vast number of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals lifechemicals.comsrdorganics.comresearchgate.net. Functionalized pyridines, such as 3-Isocyanato-5-methylpyridine, serve as valuable building blocks that allow chemists to introduce this important heterocycle into larger, more complex molecular architectures lifechemicals.comrasayanjournal.co.innbinno.comresearchgate.net.

The high reactivity of the isocyanate group (–N=C=O) is central to its role as a synthetic building block. This group readily reacts with nucleophiles such as alcohols, amines, and water without the need for a catalyst, forming stable carbamate (B1207046), urea (B33335), and amine linkages, respectively researchgate.net. This reactivity allows for the straightforward coupling of the 5-methylpyridine moiety to other molecules. For instance, its reaction with an alcohol (R'-OH) yields a carbamate, while reaction with a primary or secondary amine (R'-NH2 or R'R''NH) produces a substituted urea. These reactions are typically high-yielding and proceed under mild conditions, making this compound an efficient tool for diversification in synthetic chemistry.

The presence of both the reactive isocyanate and the pyridine ring allows for sequential or orthogonal chemical modifications, further enhancing its utility as a building block for complex targets.

Applications in Polymer Science and Engineering

The isocyanate group is a cornerstone of polymer chemistry, most notably in the production of polyurethanes. The specific structure of this compound allows for its use in creating specialized polymers with tailored properties.

Polyurethanes are conventionally synthesized through the reaction of diisocyanates or polyisocyanates with polyols researchgate.netmdpi.comaidic.ittue.nl. As a monofunctional isocyanate, this compound cannot form a polymer chain on its own. However, it serves a critical role as a chain-terminating or end-capping agent.

In the synthesis of isocyanate-terminated prepolymers, a diol is reacted with an excess of a diisocyanate. This results in polymer chains with reactive isocyanate groups at both ends. The addition of a monofunctional isocyanate like this compound at a controlled stoichiometric ratio can cap one or both ends of the polymer chain. This process is crucial for:

Controlling Molecular Weight: By limiting chain extension, it allows for precise control over the average molecular weight of the polymer.

Introducing Functionality: It introduces a terminal 5-methylpyridine group to the polymer chain. This appended functional group can alter the polymer's properties, such as solubility, thermal stability, or adhesion, and can also serve as a site for subsequent reactions.

Reactant TypeRole in Polyurethane SynthesisResulting Structure
DiisocyanateMonomer, chain propagationForms the polymer backbone
Diol/PolyolCo-monomer, chain propagationForms the soft/hard segments of the polymer
This compoundChain terminator / End-capping agentIntroduces a terminal 5-methylpyridine group

Polypeptoids are a class of polymers that mimic the structure of polypeptides but are based on N-substituted glycine backbones mdpi.com. This structural modification removes the backbone chirality and hydrogen-bond donors, leading to unique properties such as enhanced solubility and resistance to enzymatic degradation mdpi.com.

While the primary methods for polypeptoid synthesis involve solid-phase submonomer approaches or ring-opening polymerization, isocyanates offer a route to creating N-substituted polymers mdpi.com. This compound can be used to modify polymers that contain primary or secondary amine groups in their side chains. The reaction between the polymer's amine groups and the isocyanate results in the formation of urea linkages, effectively grafting the 5-methylpyridine moiety onto the polymer backbone as an N-substituted side chain. This post-polymerization modification strategy allows for the introduction of the specific electronic and coordination properties of the pyridine ring into a wide range of existing polymer systems.

Surface modification is a key technology for altering the properties of materials to enhance their performance in specific applications mdpi.comresearchgate.net. Isocyanates are frequently used in coatings and surface chemistry due to their ability to form robust covalent bonds with various functional groups commonly found on material surfaces, such as hydroxyl (–OH) and amine (–NH2) groups.

This compound is a candidate for creating functional surfaces and coatings. The isocyanate group can act as an anchor, reacting with a substrate to permanently attach the molecule to the surface. The exposed 5-methylpyridine group then imparts its own distinct properties to that surface. Pyridine and its derivatives are known to be used in coating formulations, sometimes acting as catalysts or promoting adhesion google.com. By covalently bonding this compound to a surface, one could potentially create a coating with tailored characteristics, such as:

Altered Wettability: Modifying the surface energy to achieve desired hydrophobic or hydrophilic properties.

Catalytic Activity: The pyridine nitrogen atom can act as a basic catalyst for certain chemical reactions.

Coordination Sites: The pyridine ring can coordinate with metal ions, allowing for the creation of surfaces that can capture or detect specific metals.

Bioconjugation and Biomolecule Modification Strategies

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule such as a protein or a nucleic acid. The high reactivity of isocyanates towards nucleophilic functional groups on amino acid side chains makes them suitable reagents for modifying proteins.

The isocyanate group of this compound can react with the primary amine of lysine residues or the N-terminal amine of a protein to form a stable urea linkage. This reaction provides a method for attaching a 5-methylpyridine label to a protein. The pyridine moiety can serve various purposes once attached, such as acting as a ligand for metal-based imaging agents or influencing the protein's local environment. Furthermore, some protein modification strategies use pyridine-containing catalysts to guide reactions to specific sites on a protein nih.gov. The presence of the pyridine ring in this compound could potentially be exploited in similar affinity-guided labeling strategies.

Investigation as Intermediates in Pharmaceutical and Agrochemical Synthesis

The pyridine ring is a privileged structure in medicinal and agricultural chemistry lifechemicals.comresearchgate.netexsyncorp.com. 3-Methylpyridine (B133936) (also known as 3-picoline) is a large-scale industrial chemical used as a starting material for the synthesis of important products, including vitamin B3 (niacin) and potent insecticides researchgate.netwikipedia.org.

Derivatives of 3-methylpyridine are critical intermediates in the synthesis of numerous agrochemicals. For instance, the insecticide chlorpyrifos is derived from 3,5,6-trichloro-2-pyridinol, which itself is produced from 3-methylpyridine wikipedia.org. Other functionalized methylpyridines, such as 2-Amino-5-bromo-3-methylpyridine and 3-Bromo-2-chloro-5-methylpyridine, are key building blocks for a variety of modern pesticides, herbicides, and fungicides nbinno.comnbinno.com.

This compound represents a highly valuable, functionalized intermediate for these sectors codeconcepts.co.in. The isocyanate group provides a reactive handle to connect the 5-methylpyridine core to other molecular fragments, facilitating the rapid synthesis of libraries of potential new drugs or crop protection agents. Its role as an intermediate allows for the efficient construction of complex molecules containing the essential 5-methylpyridine structural motif agropages.com.

Future Research Directions and Emerging Paradigms for 3 Isocyanato 5 Methylpyridine

Development of Sustainable and Green Synthetic Methodologies (e.g., utilization of novel green solvents like Sabinene)

The principles of green chemistry are increasingly pivotal in chemical synthesis, aiming to reduce environmental impact and enhance safety. rasayanjournal.co.inresearchgate.net Future research on 3-isocyanato-5-methylpyridine will likely focus on developing more sustainable synthetic routes. This includes the exploration of bio-based solvents, which are derived from renewable resources and offer a greener alternative to traditional petroleum-based solvents. researchgate.net

One promising candidate is Sabinene, a bicyclic monoterpene derived from biomass. mdpi.com It is non-toxic, recyclable, and has shown potential as an effective solvent in various organic syntheses. mdpi.comnih.gov The application of Sabinene and other green solvents, such as water, ionic liquids, and deep eutectic solvents, in the synthesis of pyridine (B92270) derivatives is an active area of research. mdpi.com These solvents can lead to milder reaction conditions, improved yields, and simplified purification processes. rasayanjournal.co.in Microwave-assisted synthesis is another green chemistry tool that can significantly reduce reaction times and energy consumption in the production of pyridine compounds. nih.gov

Green Chemistry ApproachPotential Advantages in this compound Synthesis
Bio-based Solvents (e.g., Sabinene) Reduced toxicity, biodegradability, derived from renewable resources. researchgate.netmdpi.com
Microwave-Assisted Synthesis Shorter reaction times, increased yields, energy efficiency. nih.gov
Catalyst-Free Reactions Avoidance of toxic and expensive catalysts, simpler purification.
Solvent-Free Reactions Reduced waste, lower environmental impact, simplified workup. ijarsct.co.in

Exploration of Advanced Catalytic Systems for Isocyanate Transformations (e.g., Metal-Organic Frameworks, MOFs)

The reactivity of the isocyanate group in this compound is central to its utility as a chemical building block. Advanced catalytic systems are being explored to control and enhance its transformations. Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with high surface areas and tunable structures, making them highly promising as catalysts. rsc.orgyoutube.com

MOFs can be designed with specific active sites within their pores, allowing for shape-selective catalysis and enhanced reaction rates. youtube.com Their application in catalyzing organic transformations is a rapidly growing field. rsc.org For isocyanate transformations, MOFs could offer several advantages, including improved efficiency in the synthesis of ureas, carbamates, and other derivatives. The tunable nature of MOFs also allows for the optimization of catalytic activity for specific reactions involving the this compound scaffold. mdpi.com Light-driven catalysis using MOFs, including photocatalysis and photothermal catalysis, presents an efficient and environmentally friendly route for organic transformations. rsc.org

Design of Next-Generation Materials with Tunable Properties Derived from Isocyanato-Pyridine Scaffolds

The unique structure of this compound, combining a reactive isocyanate group with a pyridine ring, makes it an excellent candidate for the development of advanced materials. The pyridine moiety can be incorporated into polymers to enhance their thermal stability, solubility, and fluorescent properties. mdpi.com By carefully selecting co-monomers and polymerization techniques, it is possible to create materials with precisely controlled, or "tunable," properties. acs.orgresearchgate.net

Future research will likely focus on synthesizing novel polymers and copolymers incorporating the isocyanato-pyridine scaffold. These materials could find applications in various high-performance fields. For instance, fluorinated pyridine aryl ether polymers have demonstrated excellent thermal stability and tunable glass transition temperatures. researchgate.netacs.org The incorporation of the this compound unit could lead to materials with unique optical, electronic, or mechanical properties, suitable for applications in electronics, aerospace, and biomedical devices.

Material ClassPotential PropertiesPotential Applications
Pyridine-based Polymers Enhanced thermal stability, fluorescence, tunable solubility. mdpi.comLight-emitting devices, sensors, biomedical materials.
Polyurethanes Biocompatibility, versatile mechanical properties.Drug delivery systems, tissue engineering scaffolds. mdpi.com
Fluorinated Polymers High thermal stability, chemical resistance, low dielectric constant.High-performance electronics, advanced coatings. researchgate.netacs.org

Integrated Experimental and Computational Approaches for Comprehensive Mechanistic Understanding

A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and designing novel molecules. The integration of experimental studies with computational modeling provides a powerful approach to elucidate the intricate details of chemical reactions. mdpi.comrsc.org For this compound, this integrated approach can be used to study the kinetics and thermodynamics of its reactions, identify transition states, and predict the formation of byproducts. nih.govmdpi.com

Computational techniques, such as Density Functional Theory (DFT), can be employed to model reaction pathways and predict the reactivity of the isocyanate group under various conditions. nih.gov These theoretical predictions can then be validated through experimental studies, for example, by using spectroscopic techniques to identify reaction intermediates. This synergistic approach not only accelerates the discovery of new reactions and catalysts but also provides a rational basis for the design of more efficient and selective synthetic processes. researchgate.netresearchgate.net

Expansion into Novel Bioactive Compound Discovery and Targeted Drug Delivery Systems

Pyridine and its derivatives are prevalent in many biologically active compounds and pharmaceuticals. ijarsct.co.inmdpi.com The this compound scaffold presents a valuable starting point for the discovery of new bioactive molecules. The isocyanate group can be readily reacted with a wide range of nucleophiles to generate libraries of novel compounds for biological screening.

Furthermore, the unique properties of this scaffold can be exploited in the design of targeted drug delivery systems. Polyurethanes, which can be synthesized from isocyanates, are known for their biocompatibility and are being investigated for drug delivery applications. mdpi.com By incorporating this compound into polymer-based drug carriers, it may be possible to develop systems with enhanced drug loading capacity, controlled release profiles, and specific targeting capabilities. nih.govmdpi.com The pyridine unit itself can also interact with biological targets, potentially leading to synergistic therapeutic effects.

Q & A

Q. Table 1: Comparative Reactivity of this compound Derivatives

DerivativeReaction PartnerProduct Yield (%)Key Spectral Data (FTIR/NMR)
Urea derivativeAniline851640 cm1^{-1} (C=O), δ 7.2 ppm (NH)
Carbamate derivativeEthanol721720 cm1^{-1} (C=O), δ 4.3 ppm (OCH2)

Q. Table 2: Computational vs. Experimental Reactivity Parameters

ParameterDFT PredictionExperimental Value
Activation Energy (kJ/mol)92.389.7 ± 2.1
Electrophilicity Index3.453.52 ± 0.15

Critical Analysis of Contradictions

  • Synthesis Yield Discrepancies : Variations in yields (e.g., 72–85% in Table 1) often stem from solvent purity or trace moisture. Karl Fischer titration ensures anhydrous conditions .
  • Biological Activity Variability : Differences in IC50_{50} values may arise from cell line specificity or assay protocols. Meta-analysis of published IC50_{50} data using tools like RevMan reconciles outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.